N-(3-acetylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide
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Overview
Description
N-(3-acetylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetyl group, a fluorophenoxy group, and an ethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 3-acetylphenylamine: This can be achieved by acetylation of aniline using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Formation of 4-fluorophenoxyethane: This intermediate can be synthesized by reacting 4-fluorophenol with ethylene oxide under basic conditions.
Coupling Reaction: The final step involves the coupling of 3-acetylphenylamine with 4-fluorophenoxyethane in the presence of a sulfonyl chloride reagent, such as ethanesulfonyl chloride, under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, various nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide involves its interaction with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluorophenoxy group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The sulfonamide moiety can interact with various biological molecules, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-4-(4-fluorophenoxy)benzamide
- N-(3-acetylphenyl)-2-(4-chlorophenoxy)ethanesulfonamide
- N-(3-acetylphenyl)-2-(4-bromophenoxy)ethanesulfonamide
Uniqueness
N-(3-acetylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c1-12(19)13-3-2-4-15(11-13)18-23(20,21)10-9-22-16-7-5-14(17)6-8-16/h2-8,11,18H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSIHXHCEJZERG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)CCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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